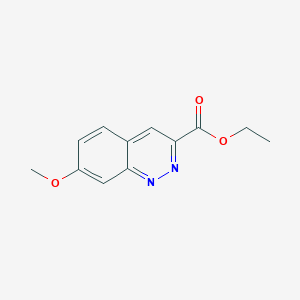

Ethyl 7-methoxycinnoline-3-carboxylate

Description

Ethyl 7-methoxycinnoline-3-carboxylate is a diazine derivative characterized by a methoxy-substituted cinnoline core. The methoxy group at position 7 enhances electron-donating capacity via resonance stabilization, influencing its reactivity in electrophilic aromatic substitution (EAS) reactions . The planar cinnoline framework facilitates π-π stacking interactions, which affect solubility in polar solvents (e.g., ethanol) and kinetic behavior during chemical transformations . This compound is commercially available (CAS: sc-353581) and serves as a key intermediate in pharmaceutical and materials science research .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 7-methoxycinnoline-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-8-4-5-9(16-2)7-10(8)13-14-11/h4-7H,3H2,1-2H3 |

InChI Key |

JQHZQWKLWUIVIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 7-methoxycinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 7-methoxy-3-nitrocinnoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 7-methoxycinnoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-methoxycinnoline-3-carboxylate is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: This compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of ethyl 7-methoxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Reactivity and Electronic Effects

- Electron-Donating Groups (EDGs): The methoxy group in this compound activates the aromatic ring toward EAS, favoring substitutions at positions 5 and 8 . In contrast, chlorine (e.g., in ethyl 6-chloroquinoline-3-carboxylate) deactivates the ring, directing reactions to specific sites .

- Steric Effects: Bulky substituents like benzyloxy in ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate hinder reactions at adjacent positions, necessitating tailored synthetic strategies .

Solubility and Intermolecular Interactions

- The planar structure of this compound promotes π-π stacking, reducing solubility in non-polar solvents compared to non-planar analogues .

- Hydroxy and amino groups (e.g., in ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate and ethyl 7-amino-...monohydrate) enhance hydrogen bonding, improving solubility in polar aprotic solvents like DMSO .

Pharmacological Relevance

- Fluorinated derivatives (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit enhanced bioavailability and antibacterial activity due to fluorine’s electronegativity and metabolic stability .

- Methoxy and chloro combinations (e.g., this compound vs. ethyl 6-chloroquinoline-3-carboxylate) are explored for antitumor and antiviral properties, leveraging substituent-driven electronic modulation .

Research Findings and Trends

- Synthetic Applications: this compound is prioritized in diazine chemistry for its predictable reactivity, whereas chloro- and nitro-substituted analogues require harsher conditions (e.g., strong bases or elevated temperatures) .

- Crystallography: Compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit tightly packed crystal lattices stabilized by halogen bonds, influencing their solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.